molecular formula C16H17ClOS B14602705 1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene CAS No. 61166-84-5

1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene

Cat. No.: B14602705
CAS No.: 61166-84-5
M. Wt: 292.8 g/mol
InChI Key: WZJBTQYDQNPTPY-UHFFFAOYSA-N
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Description

1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene is an organic compound with the molecular formula C19H19ClOS. It is a derivative of benzene, featuring a chlorine atom, a methylphenoxy group, and a propylsulfanyl group attached to the benzene ring. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene typically involves multiple steps:

    Formation of 4-methylphenoxybenzene: This can be achieved by reacting 4-methylphenol with a suitable halobenzene derivative under basic conditions.

    Introduction of the propylsulfanyl group: This step involves the nucleophilic substitution of a suitable propylsulfanyl precursor with the intermediate formed in the first step.

    Chlorination: The final step involves the selective chlorination of the benzene ring at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

    Oxidation Reactions: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different functional groups replacing the chlorine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified benzene derivatives with reduced functional groups.

Scientific Research Applications

1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(4-methylphenoxy)benzene: Lacks the propylsulfanyl group.

    4-(4-Methylphenoxy)-2-(propylsulfanyl)benzene: Lacks the chlorine atom.

    1-Chloro-2-(propylsulfanyl)benzene: Lacks the methylphenoxy group.

Uniqueness

1-Chloro-4-(4-methylphenoxy)-2-(propylsulfanyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

61166-84-5

Molecular Formula

C16H17ClOS

Molecular Weight

292.8 g/mol

IUPAC Name

1-chloro-4-(4-methylphenoxy)-2-propylsulfanylbenzene

InChI

InChI=1S/C16H17ClOS/c1-3-10-19-16-11-14(8-9-15(16)17)18-13-6-4-12(2)5-7-13/h4-9,11H,3,10H2,1-2H3

InChI Key

WZJBTQYDQNPTPY-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C(C=CC(=C1)OC2=CC=C(C=C2)C)Cl

Origin of Product

United States

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